molecular formula C16H31O2- B085987 Hexadecanoate CAS No. 143-20-4

Hexadecanoate

Cat. No. B085987
Key on ui cas rn: 143-20-4
M. Wt: 255.42 g/mol
InChI Key: IPCSVZSSVZVIGE-UHFFFAOYSA-M
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Patent
US08101560B2

Procedure details

A reaction mixture of 1 mole of palmitate acid and 3 moles of n-butanol is transferred into a reaction flask. The reaction flask is equipped with a modified Dean and Stark distillation set-up, magnetic stirrer, condenser, dropping funnel and heating plate. 1 mole of toluene is added to the reaction mixture. 40 weight percent of acidic ion exchange resin (based on weight of acidic ion exchange resin/weight of palm fatty acid used) is added to the reaction mixture when it has reached the temperature 120° C. Concentration of active sites for the acidic ion exchange resins used is not less than 1.7 equivalents per litre or not less than 4.7 equivalents per kilogram. Heating continued for not more than 5 hours. Water formed as by-product of the esterification reaction is removed continuously by means of distillation with the aid of toluene while toluene is recycled continuously back to the reaction mixture.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:19](O)[CH2:20][CH2:21][CH3:22].C1(C)C=CC=CC=1>O>[C:1]([O:18][CH2:19][CH2:20][CH2:21][CH3:22])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)[O-]
Name
Quantity
3 mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is transferred into a reaction flask
CUSTOM
Type
CUSTOM
Details
The reaction flask is equipped with a modified Dean and Stark distillation set-up, magnetic stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating plate
CUSTOM
Type
CUSTOM
Details
the temperature 120° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
continued for not more than 5 hours
CUSTOM
Type
CUSTOM
Details
is removed continuously by means of distillation with the aid of toluene while toluene

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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